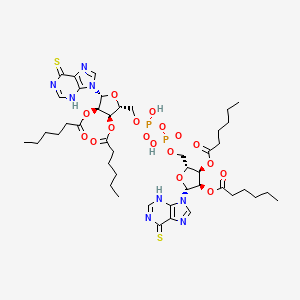

![molecular formula C7H4ClNO2 B1229548 5-Chlorobenzo[d]isoxazol-3-ol CAS No. 24603-63-2](/img/structure/B1229548.png)

5-Chlorobenzo[d]isoxazol-3-ol

Overview

Description

Synthesis Analysis

The synthesis of 5-Chlorobenzo[d]isoxazol-3-ol and related compounds often involves methods such as 1,3-dipolar cycloaddition and modifications thereof. Eryılmaz et al. (2016) synthesized a related compound, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, via 1,3-dipolar cycloaddition, characterized by various spectroscopic analyses (Eryılmaz, Gul, Inkaya, İdil, & Özdemir, 2016). This method highlights a common approach to synthesizing isoxazole derivatives, emphasizing the utility of cycloaddition reactions in generating these compounds.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including this compound, can be elucidated through various spectroscopic techniques and theoretical calculations. For instance, Density Functional Theory (DFT) calculations are applied to predict geometrical properties and vibrational wavenumbers, providing insights into the molecular structure and stability of these compounds. Studies such as those by Kiyani et al. (2015) on related isoxazole compounds utilize DFT to predict structural data, which is then validated through experimental techniques (Kiyani, Kanaani, Ajloo, Ghorbani, & Vakili, 2015).

Chemical Reactions and Properties

Isoxazole compounds, including this compound, undergo various chemical reactions, highlighting their reactivity and functional versatility. The chemical properties and reactions can be derived from their ability to participate in cycloaddition reactions, tautomerism, and their interactions with other chemical entities. The synthesis and transformations of 5-isoxazolylsulfonyl chlorides by Lebed' et al. (2017) demonstrate the chemical reactivity and potential application of isoxazole derivatives in synthesizing bioactive compounds (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, can be inferred from the structural characteristics and molecular interactions of the compound. Studies on related compounds provide insights into how structural variations influence physical properties. The study of isoxazole and oxazole derivatives by Serebryannikova et al. (2019), for instance, explores how modifications in the isoxazole core affect the compound's physical properties and reactivity (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Scientific Research Applications

Structural Characteristics and Bioisosteres

5-Chlorobenzo[d]isoxazol-3-ol (CBIO) and related compounds have been studied for their structural characteristics, particularly as bioisosteres in neuroactive analogues of 4-aminobutyric acid (GABA) and glutamic acid. These studies involve X-ray crystallography and ab initio calculations to understand the hydrogen-bonding, molecular volume, and other structural aspects that influence their pharmacological effects (Frydenvang et al., 1997).

Inhibition of D-Amino Acid Oxidase

CBIO has been identified as a potent inhibitor of D-amino acid oxidase (DAAO). This enzyme is crucial in the oxidation of D-amino acids like d-serine, which are important for NMDA receptor functioning. The inhibition of DAAO by CBIO enhances the plasma and brain levels of d-serine in rats, suggesting its potential in modifying NMDA receptor-mediated processes (Ferraris et al., 2008).

Tautomerism in Heteroaromatic Compounds

Studies on isoxazol-5-ones, including this compound, have explored their tautomerism – the ability of these compounds to exist in multiple forms due to the transfer of a hydrogen atom within the molecule. This characteristic is important for understanding their reactivity and interaction with biological systems (Boulton & Katritzky, 1961).

Synthesis and Biological Properties

The synthesis and evaluation of isoxazol-5-ones, including CBIO, have been a topic of research due to their significant biological properties. These properties include antibacterial, anti-inflammatory, antifungal, anticancer, and analgesic activities. Such research helps in developing methods for the eco-friendly synthesis of these compounds (Mosallanezhad & Kiyani, 2018).

Isoxazol-5-ones as Building Blocks in Organic Synthesis

Isoxazol-5-one rings, such as those found in CBIO, are significant in drug candidates, agrochemicals, and materials. They are also used as versatile building blocks for creating densely functionalized molecules, indicating their broad applicability in organic synthesis (da Silva et al., 2018).

Analgesic Effects of DAO Inhibitors

Research involving CBIO has demonstrated its role in diminishing formalin-induced tonic pain in rats. This suggests that CBIO and similar DAO inhibitors could be potential candidates for the treatment of chronic pain (Gong et al., 2011).

Larvicidal Activity

Studies on isoxazoles, including those similar to CBIO, have shown their effectiveness as larvicides against Aedes aegypti larvae. This indicates their potential use in controlling mosquito populations and managing mosquito-borne diseases (da Silva-Alves et al., 2013).

Mechanism of Action

Safety and Hazards

5-Chlorobenzo[d]isoxazol-3-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

Future Directions

Given the significance of isoxazoles in drug discovery, there is a need for the development of new eco-friendly synthetic strategies . Furthermore, the potential of 5-Chlorobenzo[d]isoxazol-3-ol as a DAAO inhibitor in enhancing NMDA receptor function suggests its potential therapeutic applications in conditions like schizophrenia where NMDA receptor function is compromised .

Biochemical Analysis

Biochemical Properties

5-Chlorobenzo[d]isoxazol-3-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in metabolic processes, leading to changes in the levels of specific metabolites . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. In in vitro studies, this compound has been observed to maintain its activity over extended periods, although some degradation may occur . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing gene expression . At higher doses, toxic or adverse effects may be observed, including potential damage to specific tissues or organs. Threshold effects are also important to consider, as they can determine the dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may inhibit or activate specific enzymes, leading to changes in the levels of key metabolites. These interactions can have significant effects on overall metabolic processes, influencing cellular energy production, biosynthesis, and other essential functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

properties

IUPAC Name |

5-chloro-1,2-benzoxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZWHBRFTCYPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395402 | |

| Record name | 5-chlorobenzo[d]isoxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24603-63-2 | |

| Record name | 5-chlorobenzo[d]isoxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2-benzoxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Chlorobenzo[d]isoxazol-3-ol interact with its target and what are the downstream effects?

A: this compound (CBIO) acts as an inhibitor of D-amino acid oxidase (DAO) [, ]. DAO is an enzyme that breaks down D-serine, an endogenous co-agonist of the NMDA receptor. By inhibiting DAO, CBIO leads to increased levels of D-serine in the brain. This, in turn, enhances NMDA receptor activity. Studies have shown that CBIO can influence seizure development, likely through its effects on D-serine and downstream signaling pathways like ERK [].

Q2: How does this compound impact pain pathways?

A: Research suggests that CBIO exhibits analgesic effects, specifically targeting formalin-induced tonic pain in rat models []. This effect is attributed to its inhibition of DAO activity in the spinal cord. Notably, CBIO's analgesic action appears to be specific to tonic pain, with minimal impact on acute nociception. The study suggests that a significant portion of formalin-induced tonic pain is "DAO-sensitive," highlighting spinal DAO as a potential target for chronic pain management.

Q3: Are there any in vivo methods to study the effects of this compound on D-amino acid oxidase activity?

A: Yes, renal microdialysis in rats has been used to study the effects of CBIO on DAO activity in vivo []. This technique involves administering a non-fluorescent D-kynurenine derivative, 6-methylthio-D-kynurenine (MeS-D-KYN), which is converted to fluorescent 5-methylthiokynurenic acid (MeS-KYNA) by DAO. By measuring MeS-KYNA levels in the microdialysate, researchers can assess DAO activity in real-time. Studies have shown that CBIO effectively suppresses MeS-KYNA production in a dose-dependent manner, confirming its inhibitory effect on DAO in a living organism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

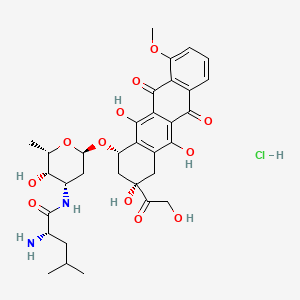

![(1R,9R,13R)-10-(furan-3-ylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1229467.png)

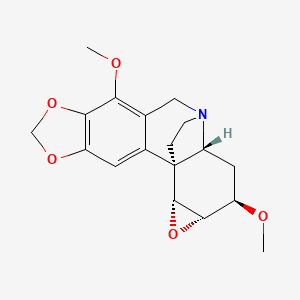

![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B1229477.png)

![1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium](/img/structure/B1229478.png)

![7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1229479.png)

![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-(4-methyl-2-pyridinyl)butanamide](/img/structure/B1229480.png)

![3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine](/img/structure/B1229481.png)

![6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester](/img/structure/B1229484.png)

![1-[2-[3-(N-ethylanilino)propylamino]-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1229485.png)

![5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide](/img/structure/B1229487.png)

![4-[2-[(2-Ethoxy-2-oxoethyl)thio]-4-oxo-3-thieno[3,2-d]pyrimidinyl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1229488.png)

![1-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-3-thiophen-2-ylurea](/img/structure/B1229489.png)